

5-Bromoquinoline: A Comparative Analysis of Theoretical and Experimental Properties

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Compound of Interest

Compound Name: 5-Bromoquinoline

Cat. No.: B189535

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoline is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^{[1][2][3]} Its structure, featuring a bromine atom at the 5-position of the quinoline ring, imparts unique physicochemical properties and reactivity, making it a valuable intermediate for creating more complex molecules.^{[1][2]} The presence of the bromine atom allows for a variety of chemical transformations, including electrophilic substitutions, nucleophilic substitutions, and cross-coupling reactions, enabling the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. This guide provides a comprehensive overview of the theoretical and experimentally determined properties of **5-bromoquinoline**, along with detailed experimental protocols and visualizations to support research and development efforts.

Core Physicochemical Properties: Theoretical vs. Experimental

A comparative analysis of the theoretical (computed) and experimental properties of **5-bromoquinoline** reveals a good correlation, providing researchers with a solid foundation for its use in further synthesis and experimentation.

Property	Theoretical/Computed Value	Experimental Value
Molecular Formula	C ₉ H ₆ BrN	C ₉ H ₆ BrN
Molecular Weight	208.05 g/mol	208.05 g/mol
Melting Point	-	43-50 °C, 50-52°C
Boiling Point	353.3 ± 27.0 °C at 760 mmHg	105-107 °C at 1 mmHg
Density	1.6 ± 0.1 g/cm ³	1.5617 (estimate)
pKa	3.88 ± 0.12	Data available in IUPAC Digitized pKa Dataset
LogP	3.3, 3.20	-
Refractive Index	1.6641 (estimate), 1.674	-
Flash Point	167.5 ± 23.7 °C	>110 °C (closed cup)
Appearance	-	White to light yellow to green powder/crystal

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **5-bromoquinoline**. Below is a comparison of expected and observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **5-bromoquinoline** shows characteristic signals for the quinoline ring protons. The substitution of a proton at the 5-position results in distinct chemical shifts and coupling patterns for the remaining protons.

¹H NMR Data (CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-4	7.44 - 7.63	m	-
H-3	7.84	d	7.42
H-8	8.10	d	8.24
H-6	8.56	d	8.51

| H-7 | 8.94 | br. s. | - |

¹³C NMR Spectroscopy The carbon NMR spectrum provides further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of **5-bromoquinoline** displays characteristic bands for the quinoline ring and the carbon-bromine bond. Aromatic C-H stretching and ring stretching vibrations are expected.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **5-bromoquinoline**. The presence of a bromine atom results in a characteristic isotopic pattern with peaks at $[M]^+$ and $[M+2]^+$ in an approximate 1:1 ratio. The observed mass-to-charge ratio (m/z) is 208 for the molecular ion (M) and 210 for the M+2 isotope peak.

Experimental Protocols

Synthesis of 5-Bromoquinoline

Several synthetic routes for **5-bromoquinoline** have been reported. A common and effective method is the Sandmeyer reaction, starting from 5-aminoquinoline.

Protocol: Synthesis of **5-Bromoquinoline** via Sandmeyer Reaction

- Materials: 5-Aminoquinoline, hydrobromic acid (48%), sodium nitrite, copper(I) bromide, sodium hydroxide solution, ethyl acetate.
- Procedure:

- Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid and cool the solution to 0°C.
- Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature.
- Stir the resulting diazonium salt solution at room temperature for 5 minutes.
- In a separate flask, prepare a hot solution of copper(I) bromide in 48% hydrobromic acid.
- Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
- Stir the resulting mixture at room temperature for 2 hours.
- Basify the reaction mixture with a sodium hydroxide solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield **5-bromoquinoline**.

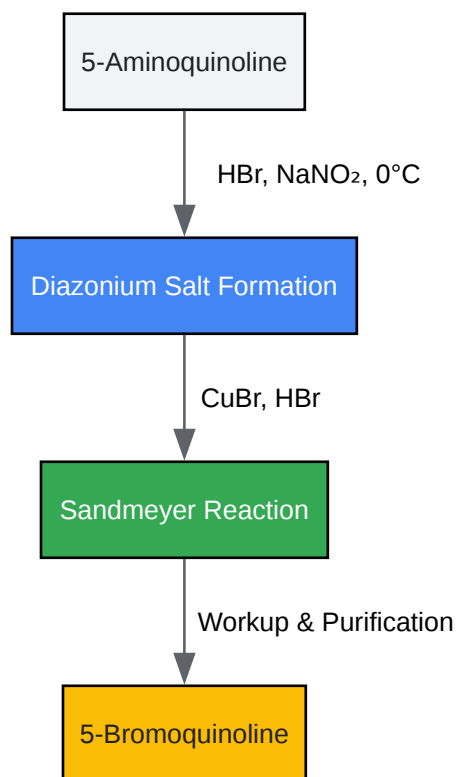
Characterization Methods

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. The compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
- Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Visualizations

Synthesis Workflow for 5-Bromoquinoline

The following diagram illustrates the synthetic pathway for **5-bromoquinoline** via the Sandmeyer reaction.



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